molecular formula C14H26N2O4 B1440307 tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate CAS No. 1212331-06-0

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate

Cat. No.: B1440307
CAS No.: 1212331-06-0
M. Wt: 286.37 g/mol
InChI Key: CNTQVZYSRYLVBU-QWRGUYRKSA-N
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Description

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a methoxy(methyl)carbamoyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding of the compound to enzymes or receptors. The cyclohexyl ring and methoxy(methyl)carbamoyl group contribute to the overall stability and functionality of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. Its structure allows for versatile applications in various fields of research and industry .

Biological Activity

tert-Butyl trans-3-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate, with the CAS number 1212331-06-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies.

The molecular formula of this compound is C₁₄H₂₆N₂O₄, with a molecular weight of approximately 286.37 g/mol. It typically appears as a white to off-white powder with a melting point between 71.0 and 75.0 °C .

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₄
Molecular Weight286.37 g/mol
Melting Point71.0 - 75.0 °C
H Bond Donor1
H Bond Acceptor6

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving carbamates and cyclohexane derivatives. The methods typically involve the use of protecting groups and selective reactions to ensure the integrity of the carbamate functional group while introducing the methoxy and methyl substituents.

Biological Activity

Research into the biological activity of this compound indicates several potential interactions with biological systems:

Study on Anticancer Activity

A study investigating methoxy-substituted benzimidazole carboxamides revealed that similar structures exhibited selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 3.1 µM) . This suggests that this compound may also possess anticancer properties worth exploring.

Enzyme Interaction Studies

Research has indicated that compounds with carbamate functionalities can interact with various metabolic enzymes, potentially leading to significant biological effects . Further investigation is needed to confirm the specific interactions of this compound.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTQVZYSRYLVBU-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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